molecular formula C10H7NO2S B1309445 2-(Thiophen-2-YL)nicotinic acid CAS No. 893723-52-9

2-(Thiophen-2-YL)nicotinic acid

Cat. No.: B1309445
CAS No.: 893723-52-9
M. Wt: 205.23 g/mol
InChI Key: NEDQFAWTSUPIEB-UHFFFAOYSA-N
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Description

2-(Thiophen-2-YL)nicotinic acid is a heterocyclic compound that combines the structural features of thiophene and nicotinic acid. Thiophene is a sulfur-containing five-membered aromatic ring, while nicotinic acid, also known as niacin, is a form of vitamin B3. The fusion of these two structures results in a compound with unique chemical and biological properties, making it a subject of interest in various fields of research.

Biochemical Analysis

Biochemical Properties

2-(Thiophen-2-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission . Additionally, the compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of nicotinic acetylcholine receptors, impacting neurotransmitter release and signal transduction . Furthermore, its interaction with cellular proteins can lead to changes in gene expression, affecting various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with nicotinic acetylcholine receptors can lead to receptor activation or inhibition, depending on the context . Additionally, it may influence enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for chronic treatments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter release and improving cognitive function . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-YL)nicotinic acid typically involves the condensation of thiophene derivatives with nicotinic acid or its precursors. One common method is the modification of natural products and the active substructure splicing method, where the nitrogen-containing heterocycle nicotinic acid is spliced with the sulfur-containing heterocycle thiophene . The structures of the target compounds are identified through techniques such as 1H NMR, 13C NMR, and HRMS spectra .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-YL)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and nicotinic acid moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Similar in structure but lacks the nicotinic acid moiety.

    Nicotinic acid: Lacks the thiophene ring but shares the nicotinic acid structure.

    2-(Furan-2-YL)nicotinic acid: Similar structure but with a furan ring instead of thiophene.

Uniqueness: 2-(Thiophen-2-YL)nicotinic acid is unique due to the combination of the thiophene and nicotinic acid structures. This fusion imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds .

Properties

IUPAC Name

2-thiophen-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDQFAWTSUPIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406256
Record name 2-thiophen-2-ylpyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893723-52-9
Record name 2-thiophen-2-ylpyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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